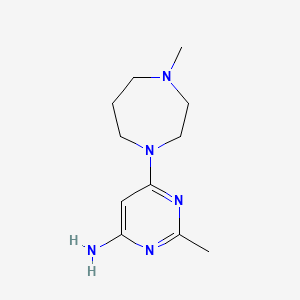

2-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine

Description

2-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a 4-methyl-1,4-diazepane ring at position 4.

Properties

Molecular Formula |

C11H19N5 |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

2-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C11H19N5/c1-9-13-10(12)8-11(14-9)16-5-3-4-15(2)6-7-16/h8H,3-7H2,1-2H3,(H2,12,13,14) |

InChI Key |

AGEBBCIDQJEVEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCN(CC2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine typically involves the formation of the pyrimidine ring followed by the introduction of the diazepane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylpyrimidine-4-amine with 4-methyl-1,4-diazepane in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine is a chemical compound with a pyrimidine ring substituted with a methyl group and a 1,4-diazepane moiety. The molecular formula for this compound is C₁₂H₂₀N₄. It has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Reactivity

this compound's reactivity can be explored through various chemical transformations, which are fundamental in modifying the compound for improved biological activity or solubility.

Biological Activity

Research into the biological activity of this compound indicates that it may exhibit significant pharmacological properties. Compounds with similar structures have been studied for their potential as EZH2 inhibitors and for their neuropharmacological effects. Further studies are necessary to elucidate the specific mechanisms of action and efficacy of this compound in biological systems.

Synthesis

Synthesis of this compound typically involves multi-step organic synthesis techniques. A general approach may include the use of microwave-assisted synthesis, which has been reported to enhance yields and reduce reaction times in similar compounds.

Interaction Studies

Interaction studies are crucial for understanding the compound's pharmacodynamics and pharmacokinetics. These studies typically assess drug-target binding affinity, effects on signaling pathways, and metabolic stability. Such studies are essential for determining therapeutic potential and guiding further modifications for enhanced efficacy.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine with structurally analogous compounds, focusing on core structures, substituents, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Influence: The pyrimidine core in the target compound contrasts with quinoline, thienopyrimidine, and quinazoline cores in analogues. Quinazoline derivatives (e.g., Compounds 19, 30) exhibit strong binding to epigenetic targets like G9a due to their planar aromatic systems, which facilitate π-π stacking in enzyme active sites . Sulfonyl-containing analogues (e.g., NEU-924, Compound 92) show antiparasitic activity, likely due to enhanced cell membrane penetration or interference with parasite-specific enzymes .

Substituent Effects :

- The 4-methyl-1,4-diazepane group is a common pharmacophore across all compounds, contributing to solubility and target engagement via hydrogen bonding.

- Alkoxy side chains (e.g., 3-(piperidin-1-yl)propoxy in Compound 19) enhance potency against G9a by extending into hydrophobic enzyme pockets .

- Sulfonyl groups (e.g., in NEU-924) may improve metabolic stability and parasitic selectivity .

Synthetic Routes: Most analogues are synthesized via Mitsunobu reactions (e.g., Compounds 19–22) to introduce alkoxy groups . HPLC purification and salt formation (e.g., formic acid salt of Compound 92) are critical for isolating bioactive derivatives .

Biological Activity: Antiparasitic Activity: Sulfonyl-linked 1,4-diazepane derivatives (NEU-924, Compound 92) inhibit T. cruzi and L. major proliferation at nanomolar concentrations .

Physicochemical and Pharmacokinetic Considerations

- Hydrophilicity : The 1,4-diazepane ring improves water solubility compared to purely aromatic systems.

- Metabolic Stability : Sulfonyl groups (e.g., in NEU-924) may reduce cytochrome P450-mediated metabolism, enhancing half-life .

- Target Selectivity : Molecular docking studies highlight that substituent bulk and polarity (e.g., hydroxyoctanamide in Compound 30) fine-tune interactions with specific enzyme pockets .

Biological Activity

2-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine, also known by its CAS number 1518862-35-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C11H19N5

- Molecular Weight: 217.27 g/mol

- CAS Number: 1518862-35-5

Research has indicated that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity: Some studies suggest that pyrimidine derivatives can inhibit enzymes like PARP1, which is crucial in DNA repair mechanisms. For instance, compounds with structural similarities have shown significant inhibition of PARP1 activity, leading to increased apoptosis in cancer cells .

- Allosteric Modulation: The compound may act as an allosteric modulator at certain receptors, enhancing or inhibiting their activity without directly competing with the endogenous ligand. This is particularly relevant in the context of metabotropic glutamate receptors (mGluRs), where allosteric modulators have been shown to have therapeutic potential in treating neurological disorders .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Oncology: Due to its ability to inhibit PARP1 and induce apoptosis in cancer cells, this compound could serve as a lead for developing new cancer therapies .

- Neurological Disorders: As an allosteric modulator of mGluRs, it may offer new avenues for treating conditions such as anxiety and depression .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Q & A

Q. What are the common synthetic routes for 2-Methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Mitsunobu Reaction : For coupling pyrimidine intermediates with 4-methyl-1,4-diazepane. Optimize using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0–25°C (yields: 34–45%) .

- Deprotection Steps : Use trifluoroacetic acid (TFA) to remove Boc groups, followed by neutralization with NaHCO₃ .

- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and confirm purity via HPLC (>99%) and HRMS .

Optimization Tips : Adjust solvent polarity, catalyst loading, and reaction time to improve yield. Monitor intermediates by TLC and LC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

- Enzyme Inhibition : Test against histone methyltransferase G9a using radioactive S-adenosylmethionine (SAM) assays .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HCT116, HeLa) to evaluate IC₅₀ values .

- Binding Affinity : Perform fluorescence polarization (FP) assays with fluorescently labeled DNA or proteins .

Advanced Research Questions

Q. How can researchers employ molecular docking to predict the compound's interaction with epigenetic targets like G9a?

Methodological Answer:

- Protein Preparation : Retrieve G9a structures (PDB: 3RJW) and optimize hydrogen bonding networks using Schrödinger’s Protein Preparation Wizard .

- Ligand Preparation : Generate 3D conformers of the compound with LigPrep, enumerating ionization states at pH 7.4 .

- Docking Protocol : Use GLIDE (Schrödinger) with standard precision (SP) mode. Validate docking poses by comparing with co-crystallized inhibitors (e.g., BIX-01294). Key interactions include hydrogen bonds with Asp1074 and hydrophobic contacts in the SAM-binding pocket .

Q. How does the compound's stereochemistry influence its biological activity, and what methods can determine its three-dimensional conformation?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with G9a or HDAC8 to resolve binding modes. Use SHELX programs for structure refinement .

- Circular Dichroism (CD) : Analyze chiral centers in solution. Compare CD spectra with enantiomerically pure standards .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict low-energy conformers and compare with experimental data .

Q. What structure-activity relationship (SAR) insights can be drawn from modifying the 4-methyl-1,4-diazepane or pyrimidine moieties?

Methodological Answer:

SAR Strategy : Synthesize analogs with varied substituents (e.g., piperazine, morpholine) and test in enzyme inhibition assays. Use QSAR models to prioritize candidates.

Q. How can researchers validate target engagement and selectivity in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect G9a stabilization via Western blot .

- RNAi Rescue Experiments : Knock down G9a and reintroduce wild-type/mutant variants. Measure compound efficacy to confirm on-target effects .

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins) to identify off-target interactions .

Q. How can crystallographic data resolve discrepancies in proposed binding modes from docking studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.